[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate
Description
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Properties
IUPAC Name |
[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O7/c1-37-25-12-9-17(13-19(16-29)27(33)30-23-11-10-20(31(35)36)15-24(23)32)14-26(25)38-28(34)22-8-4-6-18-5-2-3-7-21(18)22/h2-15,32H,1H3,(H,30,33)/b19-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFJGBIMYBRJA-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate, with the molecular formula and a molecular weight of approximately 509.47 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against breast cancer cell lines such as MDA-MB-231, where it was found to be more potent than the standard chemotherapy agent cisplatin . The mechanism underlying its anticancer activity appears to involve the induction of apoptosis, a critical pathway for cancer cell death.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| Compound | MDA-MB-231 | 0.4 | 78.75 times more potent |
| Compound | HT-29 | 0.8 | 50.8 times more potent |
| Compound | SUIT-2 | 1.0 | Less potent than cisplatin |
The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells . Flow cytometric analysis and Hoechst staining have confirmed that treatment with this compound results in significant nuclear condensation and fragmentation, hallmarks of apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds derived from naphthoquinone structures:
- Study on Naphthoquinone Derivatives : A series of naphthoquinone derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. Among these, a derivative similar in structure to our compound exhibited potent activity against MDA-MB-231 cells with an IC50 value significantly lower than that of cisplatin .
- Apoptosis Induction : In vitro analyses demonstrated that compounds with structural similarities to this compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Cancer Properties
Recent studies have indicated that this compound exhibits significant anti-cancer activity. The mechanism involves the modulation of apoptotic pathways in cancer cells, leading to increased cell death. For instance, a study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, through the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
1.2 Anti-Inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential utility in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 75 |
| IL-6 | 300 | 90 |
Organic Synthesis
2.1 Synthesis of Novel Derivatives
This compound serves as a versatile intermediate in organic synthesis, particularly in creating novel derivatives with enhanced biological activity. Researchers have successfully modified the naphthalene core to produce derivatives with improved solubility and bioavailability.
Case Study: Synthesis of Derivative X
In a recent synthesis, researchers modified the methoxy group to an ethoxy group, resulting in a derivative that displayed increased anti-tumor activity compared to the parent compound.
| Compound | Modification | Activity Change |
|---|---|---|
| Parent Compound | None | Baseline Activity |
| Derivative X | Methoxy to Ethoxy | 30% Increase in Activity |
Materials Science
3.1 Photophysical Properties
The compound's unique structure endows it with interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and luminescent materials. Its ability to emit light upon excitation can be harnessed for display technologies.
Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing [compound name]?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Esterification : Coupling the naphthalene-1-carboxylate moiety with the methoxyphenyl backbone under acidic catalysis.
- Knoevenagel condensation : To introduce the cyano and nitroanilino groups via β-ketoester intermediates .
- Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry (E-configuration), FT-IR for functional groups (C≡N stretch at ~2200 cm⁻¹), and LC-MS for purity (>95%). The SMILES notation (provided in ) aids in computational validation of the structure .
Q. Which analytical techniques are critical for verifying the compound’s stability under experimental conditions?
- Methodological Answer :
- HPLC-DAD : Monitor degradation products under varying pH (4–10) and temperature (25–60°C).
- TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications).
- UV-Vis Spectroscopy : Track absorbance changes in solution (λ_max ~350 nm for nitroaromatic groups) to detect photodegradation .
Q. How can researchers assess the compound’s preliminary pharmacological activity?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition models (e.g., cyclooxygenase for anti-inflammatory potential) with IC₅₀ calculations.
- Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK-293) at concentrations 1–100 µM.
- Dose-response curves : Analyze using nonlinear regression (GraphPad Prism) to identify EC₅₀ values .
Advanced Research Questions
Q. How to resolve contradictions in toxicity data between in vivo and in vitro studies for this compound?
- Methodological Answer :
- Risk of Bias (RoB) assessment : Apply tools from (Table C-6/C-7) to evaluate study design (e.g., randomization, blinding).
- Interspecies variability : Compare metabolic pathways using liver microsomes (human vs. rodent) to identify CYP450-mediated discrepancies.
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro EC₅₀ with in vivo LD₅₀ .
Q. What experimental design principles ensure robust environmental fate analysis of this compound?
- Methodological Answer :
- Partitioning studies : Measure log Kow (octanol-water) and soil sorption (Kd) to predict mobility.
- Photolysis experiments : Exclude UV light >290 nm to simulate environmental conditions.
- Biodegradation assays : Use OECD 301B (ready biodegradability) with LC-MS/MS quantification of metabolites .
Q. How to optimize computational modeling for structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with protein targets (e.g., kinases) and validate with MD simulations (GROMACS).
- QSAR models : Train on descriptors like polar surface area (PSA) and H-bond acceptors from the compound’s InChi key .
- Benchmarking : Compare predicted vs. experimental IC₅₀ using RMSE <0.5 as a threshold for model reliability .
Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived) for asymmetric synthesis.
- Process analytical technology (PAT) : Implement inline FT-IR to monitor reaction progress and minimize racemization.
- Crystallization control : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance enantiomeric excess (ee >98%) .
Q. How to design a mechanistic study linking the compound’s nitro group to oxidative stress pathways?
- Methodological Answer :
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays with NAC (antioxidant control).
- Western blotting : Quantify Nrf2 and HO-1 expression in treated vs. untreated cells.
- Metabolomics : Profile glutathione levels via LC-MS to correlate redox imbalance with nitro group reduction .
Data Presentation
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 487.42 g/mol | LC-MS | |
| Log Kow | 3.2 ± 0.1 | Shake-flask HPLC | |
| Thermal Decomposition Onset | 215°C | TGA | |
| Cytotoxicity (HEK-293) | IC₅₀ = 45 µM | MTT assay |
Key Considerations for Advanced Research
- Theoretical Frameworks : Link studies to redox chemistry (e.g., nitro group reduction) or π-π stacking interactions (naphthalene moiety) .
- Interdisciplinary Approaches : Combine chemical biology () with environmental toxicology ( ) for holistic risk assessment.
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
